

Physical and chemical properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(4-Nitrophenyl)-3-thiosemicarbazide

Cat. No.: B1312074

[Get Quote](#)

An In-depth Technical Guide on 4-(4-Nitrophenyl)-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4-(4-Nitrophenyl)-3-thiosemicarbazide**, a molecule of interest in medicinal chemistry. This document summarizes its known characteristics, experimental protocols for the synthesis of related compounds, and its potential mechanisms of action in various biological systems.

Core Physical and Chemical Properties

4-(4-Nitrophenyl)-3-thiosemicarbazide is a solid organic compound.^[1] Its fundamental properties are summarized in the table below. While some data are from experimental sources, others are predicted and should be considered with appropriate caution.

Property	Value	Reference
Molecular Formula	C ₇ H ₈ N ₄ O ₂ S	[2] [3]
Molecular Weight	212.23 g/mol	[2] [3]
CAS Number	38985-70-5	[2] [3]
Appearance	Solid	[1]
Melting Point	184-185 °C	
Boiling Point (Predicted)	382.3 ± 44.0 °C	
Density (Predicted)	1.535 ± 0.06 g/cm ³	
pKa (Predicted)	9.89 ± 0.70	
Storage Temperature	2-8°C, protect from light	

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

Synthesis and Characterization

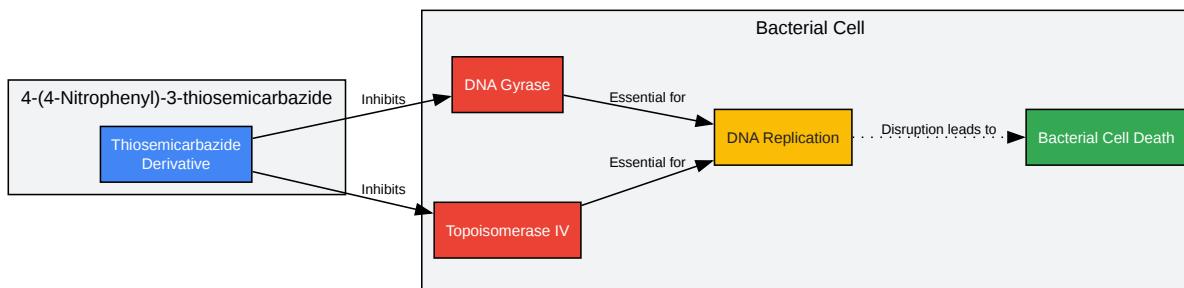
While a specific, detailed experimental protocol for the synthesis of **4-(4-Nitrophenyl)-3-thiosemicarbazide** was not found in the available literature, a general and widely used method for the synthesis of thiosemicarbazide derivatives involves the reaction of an appropriate isothiocyanate with a hydrazide derivative.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

General Experimental Protocol for the Synthesis of Thiosemicarbazide Derivatives:

- Dissolution of Hydrazide: The desired carbohydrazide is dissolved in a suitable solvent, such as absolute ethanol.
- Addition of Isothiocyanate: An equimolar amount of the corresponding isothiocyanate (in this case, 4-nitrophenyl isothiocyanate) is added to the solution.
- Reaction: The reaction mixture is typically heated under reflux for a period of time, which can range from minutes to several hours, until the reaction is complete.[\[6\]](#) The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Isolation of Product:** Upon completion, the reaction mixture is cooled to room temperature. The resulting precipitate, the thiosemicarbazide derivative, is then collected by filtration.
- **Purification:** The crude product is washed with a suitable solvent (e.g., methanol) and can be further purified by recrystallization from an appropriate solvent, such as ethanol, to obtain the final, pure compound.[5]

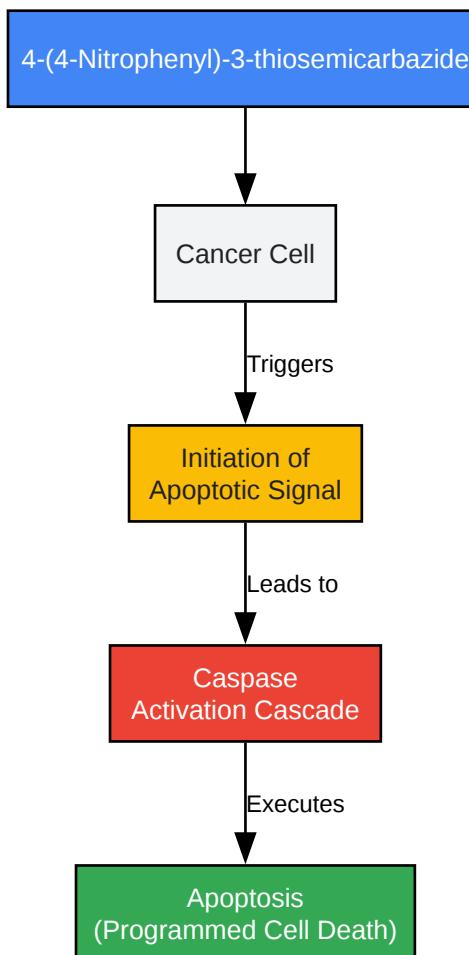
Characterization:


The characterization of the synthesized compound would typically involve the following spectroscopic techniques. Although specific spectral data for **4-(4-Nitrophenyl)-3-thiosemicarbazide** are not readily available, representative spectral features for thiosemicarbazide derivatives are described.

- **Infrared (IR) Spectroscopy:** The IR spectrum of a thiosemicarbazide derivative is expected to show characteristic absorption bands for N-H stretching (around $3100\text{-}3400\text{ cm}^{-1}$), C=S stretching (around 1242 cm^{-1}), and C=O stretching (if applicable, around 1641 cm^{-1}).[6]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ^1H NMR: The proton NMR spectrum would show signals corresponding to the protons of the phenyl ring and the N-H protons. The N-H protons typically appear as singlets in the downfield region of the spectrum.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the carbons of the phenyl ring and a characteristic signal for the C=S carbon at around 181.46 ppm.[6]
- **Mass Spectrometry (MS):** Mass spectrometry would be used to confirm the molecular weight of the compound.

Biological Activities and Mechanisms of Action

Derivatives of thiosemicarbazide containing a 4-nitrophenyl group have been reported to exhibit a range of biological activities, including antibacterial, antiproliferative, and α -glucosidase inhibitory effects.[4]


Thiosemicarbazide derivatives have shown promise as antibacterial agents. Their mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, and their inhibition leads to the disruption of this process and ultimately bacterial cell death.

[Click to download full resolution via product page](#)

Antibacterial Mechanism of Thiosemicarbazides


The antiproliferative effects of thiosemicarbazide derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process can be initiated through various signaling pathways, often involving the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

[Click to download full resolution via product page](#)

Apoptosis Induction by Thiosemicarbazides

Certain thiosemicarbazide derivatives with a 4-nitrophenyl group have been identified as potential inhibitors of α -glucosidase.^[4] This enzyme is involved in the breakdown of carbohydrates into glucose in the digestive tract. By inhibiting α -glucosidase, these compounds can slow down the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. The mechanism involves the binding of the inhibitor to the active site of the enzyme.

[Click to download full resolution via product page](#)

Mechanism of α -Glucosidase Inhibition

Conclusion

4-(4-Nitrophenyl)-3-thiosemicarbazide is a compound with significant potential in the field of drug discovery, demonstrating a range of interesting biological activities. While further research is needed to fully elucidate its specific properties and mechanisms of action, this guide provides a solid foundation for researchers and scientists working with this and related molecules. The development of detailed synthetic protocols and the acquisition of comprehensive spectral data will be crucial next steps in advancing the study of this promising compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(4-NITROPHENYL)-3-THIOSEMICARBAZIDE | 38985-70-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]

- 3. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α -glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward *Mycobacterium Bovis* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. derpharmacchemica.com [derpharmacchemica.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical and chemical properties of 4-(4-Nitrophenyl)-3-thiosemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312074#physical-and-chemical-properties-of-4-4-nitrophenyl-3-thiosemicarbazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com